

# Application Note: Ultrasensitive Quantification of Abemaciclib Impurity 1 using LC-MS/MS

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Compound of Interest		
Compound Name:	Abemaciclib Impurity 1	
Cat. No.:	B15553065	Get Quote

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### **Abstract**

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of trace levels of **Abemaciclib Impurity 1** (5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine) in bulk drug substance or formulated products. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary sensitivity and selectivity to meet the stringent regulatory requirements for impurity profiling in pharmaceuticals, as outlined by the International Council for Harmonisation (ICH) guidelines.

## Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of certain types of breast cancer. During the synthesis and storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. One such potential impurity is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, designated as **Abemaciclib Impurity 1**. Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. LC-MS/MS is an ideal analytical technique for this purpose due to its high sensitivity and specificity, enabling the detection of impurities at trace levels.[1][2] This application note provides a comprehensive protocol for the analysis of **Abemaciclib Impurity 1**.



**Experimental** 

**Target Compound Information** 

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Abemaciclib Impurity 1	5-((4- Ethylpiperazin-1- yl)methyl)pyridin- 2-amine	1180132-17-5	C12H20N4	220.3

## **Materials and Reagents**

- Abemaciclib Impurity 1 reference standard
- Abemaciclib API
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)

## **Sample Preparation**

The following sample preparation protocol is a general guideline and may require optimization based on the specific matrix (e.g., bulk drug substance vs. tablet formulation).

- Standard Stock Solution (100 μg/mL): Accurately weigh and dissolve an appropriate amount of **Abemaciclib Impurity 1** reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 μg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 methanol:water mixture to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
- Sample Preparation (for Drug Substance):



- Accurately weigh approximately 10 mg of the Abemaciclib drug substance.
- Dissolve in the 50:50 methanol:water mixture to a final concentration of 1 mg/mL.
- Further dilute a portion of this solution with the same diluent to a concentration suitable for LC-MS/MS analysis, ensuring the expected impurity level falls within the calibration range.
- Sample Preparation (for Tablet Formulation):
  - Grind a representative number of tablets to a fine powder.
  - Accurately weigh a portion of the powder equivalent to 10 mg of Abemaciclib.
  - Add a suitable volume of 50:50 methanol:water, sonicate for 15 minutes, and vortex for 5 minutes to ensure complete extraction.
  - Centrifuge the sample to pelletize excipients.
  - Dilute the supernatant to a final concentration appropriate for analysis.
- Filtration: Filter all prepared standards and samples through a 0.22 μm syringe filter before injection.

## LC-MS/MS Method

Liquid Chromatography:



Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and reequilibrate for 2 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

#### Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	221.2
Product Ions (m/z)	114.1 (Quantifier), 70.1 (Qualifier)
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

## **Method Performance Characteristics**

Based on typical performance of similar methods for trace impurity analysis, the following targets are recommended for method validation.

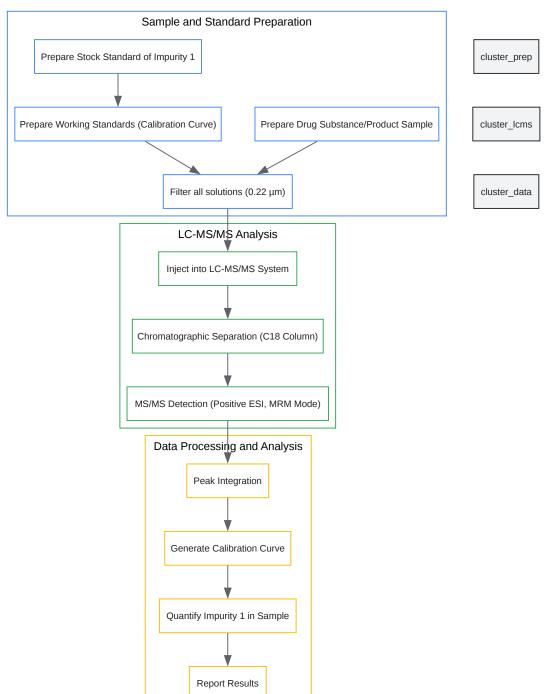


Parameter	Target Value
Limit of Detection (LOD)	≤ 0.05 ng/mL
Limit of Quantification (LOQ)	≤ 0.15 ng/mL
Linearity (r²)	≥ 0.995
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	≤ 15%

These performance characteristics should be established during method validation according to ICH Q2(R1) guidelines. The reporting threshold for impurities is typically around 0.05% relative to the active pharmaceutical ingredient.[3]

# **Workflow Diagram**





LC-MS/MS Workflow for Abemaciclib Impurity 1 Analysis

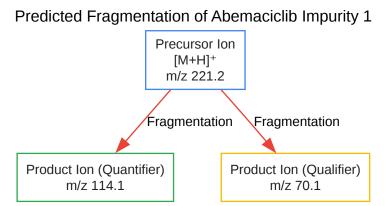
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Caption: Experimental workflow for the LC-MS/MS analysis of Abemaciclib Impurity 1.



# **Predicted Fragmentation Pathway**

The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule of **Abemaciclib Impurity 1** ([M+H]<sup>+</sup> at m/z 221.2). The primary fragmentation is expected to occur at the benzylic position, leading to the formation of characteristic product ions.



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Caption: Predicted fragmentation pathway for **Abemaciclib Impurity 1**.

## Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **Abemaciclib Impurity 1** at trace levels. The methodology is designed to meet the stringent requirements for impurity analysis in the pharmaceutical industry. The provided protocol serves as a strong starting point for method development and validation activities, ensuring the quality and safety of Abemaciclib drug products.

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## References

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